molecular formula C9H9N3O2 B8218558 5,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

5,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

Cat. No.: B8218558
M. Wt: 191.19 g/mol
InChI Key: PBGCREUPTJMDLM-UHFFFAOYSA-N
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Description

5,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a high-purity chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound belongs to the 1,2,4-triazolopyridine family, a privileged scaffold recognized for its wide range of therapeutic properties . The molecule features a carboxylic acid functional group, making it a versatile precursor for the synthesis of amides, esters, and other derivatives via coupling reactions. The 1,2,4-triazolopyridine core is of significant interest in drug discovery, as derivatives have been extensively studied for their potential as antifungal , antibacterial , anticonvulsant , and antidepressant agents . Furthermore, this structural class has shown promise as inhibitors for various biological targets, including adenosine receptors and HIF prolyl hydrolase . The specific placement of methyl groups at the 5 and 6 positions of the ring system is intended to fine-tune the compound's electronic properties, lipophilicity, and binding affinity in structure-activity relationship (SAR) studies. Researchers can utilize this building block to develop novel bioactive molecules, leveraging its potential to engage in receptor-ligand interactions and docking processes with biologically active components . This product is intended for research applications in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-3-4-7-10-11-8(9(13)14)12(7)6(5)2/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGCREUPTJMDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2C(=O)O)C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Reactions

Triazolopyridine derivatives are typically synthesized via cyclization reactions involving hydrazine derivatives and appropriately substituted pyridine precursors. For 5,6-dimethyl-substituted analogs, methyl groups at positions 5 and 6 must be introduced during the pyridine synthesis or via subsequent alkylation.

Ultrasound-Assisted Cyclization

A patent (CN103613594A) describes a method for synthesizing triazolopyridine derivatives using 2-hydrazino-3-chloro-5-trifluoromethylpyridine and carboxylic acids under ultrasound irradiation in POCl₃. While the example focuses on trifluoromethyl-substituted compounds, adaptation for methyl-substituted precursors is feasible.

Key Steps :

  • Substrate Preparation : Synthesize 2-hydrazino-5,6-dimethylpyridine-3-carboxylic acid ethyl ester (or similar).

  • Cyclization : React with hydrazine derivatives (e.g., benzohydrazides) in POCl₃ at 80–150°C under ultrasound.

  • Hydrolysis : Convert esters to carboxylic acids using HCl or NaOH.

Example Reaction :

Reagents/ConditionsYieldReference
POCl₃, ultrasound, 105°C, 3h~70%

Microwave-Mediated Synthesis

A catalyst-free microwave method (PMC10892893) employs enaminonitriles and benzohydrazides to form triazolopyridines. This approach could be tailored for methyl-substituted derivatives.

Key Steps :

  • Enaminonitrile Synthesis : Prepare 5,6-dimethylpyridine derivatives with nitrile and amine groups.

  • Tandem Reaction : React with benzohydrazides under microwave irradiation (130°C, ethanol, acetic acid).

  • Functionalization : Introduce carboxylic acid via ester hydrolysis.

Advantages :

  • High yields (up to 94%) under optimized conditions.

  • Short reaction times (15–30 minutes).

Functional Group Transformations

The carboxylic acid group at position 3 is critical for biological activity. Common methods include:

Ester Hydrolysis

Ethyl or methyl esters of triazolopyridine-3-carboxylic acids are hydrolyzed to carboxylic acids using:

  • Acidic Conditions : HCl in ethanol/water.

  • Basic Conditions : NaOH in aqueous ethanol.

Example :

EsterConditionsYieldReference
Ethyl ester6M HCl, reflux, 6h>80%

Direct Amidation

Carboxylic acid groups can be introduced via amidation of nitriles or esters. For example:

  • Nitrile Hydrolysis : HNO₃/H₂SO₄ or KMnO₄ in acidic conditions.

Reaction Optimization and Challenges

Regioselectivity and Substituent Effects

  • Methyl Group Placement : Positions 5 and 6 require precise control during pyridine synthesis. Alkylation of pyridine precursors (e.g., 2,3-diaminopyridine) with methylating agents (e.g., methyl iodide) can achieve this.

  • Steric Hindrance : Bulky methyl groups may slow cyclization kinetics, necessitating higher temperatures or extended reaction times.

Purification and Yield Enhancement

  • Crystallization : Recrystallization from ethanol or ethyl acetate improves purity.

  • Byproduct Minimization : Excess acetic acid in microwave reactions may lead to undesired side products (e.g., triazolo[1,5-a]pyridines).

Data Tables and Research Findings

Table 1: Comparative Synthesis Methods for Triazolopyridine Carboxylic Acids

MethodReagentsConditionsYieldReference
Ultrasound-assisted cyclizationPOCl₃, hydrazine derivatives80–150°C, 3h~70%
Microwave-mediated synthesisEnaminonitriles, benzohydrazides130°C, EtOH, MW74–94%
Ester hydrolysisHCl/H₂OReflux, 6h>80%

Table 2: Key Challenges and Solutions

ChallengeSolutionReference
RegioselectivityUse pre-methylated pyridine precursors
Byproduct formationLimit acetic acid to 5–6 equivalents
Low solubilityMicrowave irradiation for rapid heating

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Halogenating agents like thionyl chloride for chlorination

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

5,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties

    Industry: Utilized in the development of novel materials with specific electronic or optical properties

Mechanism of Action

The mechanism by which 5,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid exerts its effects often involves:

    Molecular Targets: Binding to specific enzymes or receptors, such as kinases or G-protein coupled receptors

    Pathways Involved: Modulation of signaling pathways like PI3K/AKT/mTOR, leading to effects such as cell cycle arrest or apoptosis

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]pyridine derivatives: Share the triazole-pyridine core but differ in substituents

    Pyrido[2,3-d]pyrimidines: Another class of fused heterocycles with similar applications

Uniqueness

5,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better exploit its potential in various scientific and industrial fields.

Biological Activity

5,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid (CAS No. 1159830-69-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

  • Molecular Formula : C9H9N3O2
  • Molecular Weight : 191.19 g/mol
  • IUPAC Name : this compound
  • SMILES : CC1=C(\C)N2C(=NN=C2C(=O)O)/C=C\1

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds related to triazolo-pyridines exhibit significant antimicrobial activity. For instance:

  • Antibacterial Effects : Studies have shown that derivatives of triazolo-pyridine compounds can inhibit the growth of various bacterial strains. The compound's structure suggests potential efficacy against gram-positive and gram-negative bacteria.
  • Antifungal Activity : Similar compounds have demonstrated antifungal properties against common pathogens.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies:

  • Cell Line Studies : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. Specific mechanisms include the modulation of cell cycle progression and the induction of reactive oxygen species (ROS), leading to cell death.

Case Studies

  • Study on Anticancer Efficacy :
    • A study evaluated the effects of various triazolo derivatives on human cancer cell lines. The results showed that this compound exhibited moderate cytotoxicity with an IC50 value indicating effective concentration for inducing cell death.
  • Antimicrobial Screening :
    • In a comparative study of triazole derivatives against pathogens such as Staphylococcus aureus and Escherichia coli, this compound demonstrated promising antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialInhibition of growth in gram-positive and gram-negative bacteria
AntifungalEffective against common fungal strains
AnticancerInduction of apoptosis in cancer cell lines
CytotoxicityModerate cytotoxicity with IC50 values indicating effectiveness

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Interaction with specific cellular targets leading to disruption of metabolic pathways.
  • Induction of oxidative stress resulting in cellular damage.

Q & A

Q. What are the standard synthetic routes for 5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid?

The compound is typically synthesized via a two-step protocol:

  • Step 1 : Condensation of ethyl 2-oxoacetate with 5-substituted 2-hydrazinylpyridines.
  • Step 2 : PhI(OAc)₂-mediated cyclization to form the triazolo-pyridine core, followed by hydrolysis to yield the carboxylic acid derivative . Key reagents and conditions are outlined in Table 1.
StepReagents/ConditionsPurpose
1Ethyl 2-oxoacetate, 2-hydrazinylpyridineHydrazide formation
2PhI(OAc)₂, room temperatureOxidative cyclization

Q. What characterization techniques are essential for verifying the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns (e.g., dimethyl groups at positions 5 and 6) .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% recommended for pharmacological studies).
  • X-ray Crystallography : To resolve ambiguities in regiochemistry or stereochemistry, if applicable.
  • Mass Spectrometry (MS) : To validate molecular weight (e.g., 191.19 g/mol for the ethyl ester precursor) .

Q. How does the reactivity of this compound compare to related triazolo-pyridine derivatives?

The dimethyl substituents at positions 5 and 6 enhance steric hindrance, reducing nucleophilic substitution reactivity compared to non-methylated analogues. However, the carboxylic acid group allows for amide bond formation, enabling derivatization for structure-activity relationship (SAR) studies .

Q. What are the primary pharmacological applications of this compound in preclinical research?

While direct data is limited, structurally related triazolo-pyridine carboxylic acids have shown promise as kinase inhibitors, retinol-binding protein antagonists, and antimicrobial agents. These applications are inferred from analogues with similar substitution patterns .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

  • Catalyst Screening : Replace PhI(OAc)₂ with alternative oxidants (e.g., MnO₂ or hypervalent iodine reagents) to improve cyclization efficiency .
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction kinetics.
  • Temperature Control : Evaluate microwave-assisted synthesis for reduced reaction time and higher yields .

Q. What strategies address contradictions in reported biological activity data for this compound?

  • Comparative SAR Studies : Synthesize and test derivatives with systematic substitutions (e.g., halogenation at position 8) to isolate contributing factors .
  • Computational Modeling : Use molecular docking to predict binding affinities to target proteins (e.g., kinases or bacterial enzymes) .
  • Meta-Analysis : Cross-reference data from PubChem, academic journals, and patent filings to identify consensus or outlier results .

Q. What advanced purification methods are recommended for isolating high-purity derivatives?

  • Preparative HPLC : For isolating milligram-to-gram quantities with >99% purity.
  • Ion-Exchange Chromatography : To separate carboxylic acid derivatives from neutral byproducts.
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for crystal lattice formation .

Q. How can researchers explore the compound’s structure-activity relationships (SAR) in kinase inhibition?

  • Stepwise Derivatization : Synthesize amide, ester, and hydrazide derivatives to probe electronic and steric effects .
  • Enzymatic Assays : Test inhibition against a kinase panel (e.g., EGFR, VEGFR) using fluorescence-based assays.
  • Pharmacokinetic Profiling : Assess solubility, metabolic stability, and membrane permeability using Caco-2 cell models .

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